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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B15593034

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Cycloshizukaol A, a symmetrical cyclic lindenane dimer. The information presented is crucial
for the identification, characterization, and further investigation of this natural product in
research and drug development contexts.

Core Spectroscopic Data

The structural elucidation of Cycloshizukaol A, isolated from the roots of Chloranthus
serratus, was primarily achieved through nuclear magnetic resonance (NMR) and mass
spectrometry (MS) techniques. The following tables summarize the key quantitative data
obtained from these analyses.

Table 1: *H and **C NMR Spectroscopic Data for
Cycloshizukaol A

The following table presents the *H and 3C NMR chemical shifts for Cycloshizukaol A,
recorded in CDCIs. Due to the molecule's C2 symmetry, signals for only half of the protons and
carbons are observed.
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Position 13C (6, ppm) H (8, ppm, J in Hz)
1 45.8 3.28 (ddd, J = 11.0, 7.0, 2.0)
2 48.9 2.58 (dd, J = 11.0, 7.0)
3 315 1.85 (m), 1.95 (m)

4 134.1

5 126.8 5.85 (d, J = 5.0)

6 42.1 2.89 (d, J=5.0)

7 83.2 4.88 (s)

8 200.1

9 50.2 2.95(d, J=2.0)

10 140.5

11 130.2 6.15 ()

12 175.2

13 25.1 1.25 (s)

14 17.9 1.08 (s)

15 28.1 1.15 (s)

OMe 52.1 3.65 (s)

Data compiled from the original structure elucidation publication.

Table 2: Mass Spectrometry Data for Cycloshizukaol A

High-resolution mass spectrometry was instrumental in determining the molecular formula of
Cycloshizukaol A.

Technique lonization Mode Observed m/z Deduced Formula

HR-EIMS Positive 548.2410 Cs2H360s
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Experimental Protocols

The acquisition of the spectroscopic data for Cycloshizukaol A followed standard
methodologies for natural product structure elucidation.

NMR Spectroscopy

e Instrumentation: *H and 3C NMR spectra were recorded on a Bruker AM-500 spectrometer.
e Solvent: Deuterated chloroform (CDCIs3) was used as the solvent for all NMR experiments.

o Referencing: Chemical shifts (d) are reported in parts per million (ppm) relative to the
residual solvent signal (CHCIs at & 7.26 for t*H and CDClIs at & 77.0 for 13C).

o Data Acquisition:

o 'H NMR: Standard pulse sequences were used to acquire one-dimensional proton
spectra. Coupling constants (J) are reported in Hertz (Hz).

o 13C NMR: Proton-decoupled 3C NMR spectra were acquired to determine the chemical
shifts of all carbon atoms.

o 2D NMR: A suite of two-dimensional NMR experiments, including COSY (Correlation
Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation), were utilized to establish the connectivity of
protons and carbons within the molecule, confirming the overall structure.

Mass Spectrometry

¢ Instrumentation: High-resolution electron impact mass spectrometry (HR-EIMS) was
performed on a JEOL JMS-DX303 mass spectrometer.

o Method: The purified sample of Cycloshizukaol A was introduced into the mass
spectrometer, and the mass-to-charge ratio (m/z) of the resulting molecular ion was
measured with high precision to determine the elemental composition.

Mandatory Visualization
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The following diagram illustrates the general experimental workflow for the isolation and
spectroscopic analysis of Cycloshizukaol A.
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Experimental workflow for Cycloshizukaol A analysis.

¢ To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of
Cycloshizukaol A]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b155930344#spectroscopic-data-nmr-ms-of-
cycloshizukaol-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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